molecular formula C27H20Cl2N4O5S B052216 1-(2,5-Dichlorophenyl)-3-(4-(morpholino)phenyl)-5-(m-nitrobenzylidene)thiobarbituric acid CAS No. 121608-34-2

1-(2,5-Dichlorophenyl)-3-(4-(morpholino)phenyl)-5-(m-nitrobenzylidene)thiobarbituric acid

カタログ番号 B052216
CAS番号: 121608-34-2
分子量: 583.4 g/mol
InChIキー: TWNDMJRBEQOBAA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(2,5-Dichlorophenyl)-3-(4-(morpholino)phenyl)-5-(m-nitrobenzylidene)thiobarbituric acid, commonly known as DCMTP, is a chemical compound that has been widely used in scientific research. DCMTP is a thiobarbiturate derivative that has shown potential as an anti-inflammatory, anticonvulsant, and antitumor agent.

作用機序

The mechanism of action of DCMTP is not fully understood. However, it is believed to act by inhibiting the activity of inflammatory mediators, such as COX-2 and iNOS, and modulating the expression of pro-inflammatory cytokines. DCMTP has also been shown to interact with ion channels and receptors in the nervous system, which may contribute to its anticonvulsant activity.
Biochemical and Physiological Effects:
DCMTP has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and inhibit the activity of COX-2 and iNOS. DCMTP has also been found to modulate the levels of neurotransmitters, such as GABA and glutamate, which may contribute to its anticonvulsant activity. In addition, DCMTP has been shown to induce apoptosis in cancer cells and inhibit their proliferation.

実験室実験の利点と制限

DCMTP has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied for its potential therapeutic applications. DCMTP has also been found to have low toxicity and high selectivity for its target molecules. However, DCMTP has some limitations for lab experiments. It has poor solubility in water, which may limit its bioavailability. DCMTP also has a short half-life, which may require frequent dosing in animal studies.

将来の方向性

There are several future directions for the research on DCMTP. One direction is to investigate the potential therapeutic applications of DCMTP in various diseases, such as rheumatoid arthritis, epilepsy, and cancer. Another direction is to optimize the synthesis method of DCMTP to improve its yield and purity. Furthermore, the mechanism of action of DCMTP needs to be further elucidated to understand its molecular targets and signaling pathways. Finally, the pharmacokinetics and toxicology of DCMTP need to be studied to evaluate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, DCMTP is a thiobarbiturate derivative that has shown potential as an anti-inflammatory, anticonvulsant, and antitumor agent. DCMTP can be synthesized by the reaction of 2,5-dichlorobenzaldehyde, 4-morpholinophenylamine, and 5-(m-nitrobenzylidene)barbituric acid in the presence of a catalyst. DCMTP has been extensively studied for its potential therapeutic applications and has been found to inhibit the production of pro-inflammatory cytokines, reduce the expression of COX-2 and iNOS, and modulate the levels of neurotransmitters. DCMTP has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, DCMTP has some limitations, such as its poor solubility and short half-life. There are several future directions for the research on DCMTP, including investigating its potential therapeutic applications, optimizing its synthesis method, and studying its pharmacokinetics and toxicology.

合成法

DCMTP can be synthesized by the reaction of 2,5-dichlorobenzaldehyde, 4-morpholinophenylamine, and 5-(m-nitrobenzylidene)barbituric acid in the presence of a catalyst. The reaction can be carried out in various solvents, including ethanol, dimethylformamide, and acetonitrile. The yield of DCMTP can be improved by optimizing the reaction conditions, such as temperature, reaction time, and the amount of catalyst.

科学的研究の応用

DCMTP has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anticonvulsant, and antitumor properties. DCMTP has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and reduce the expression of COX-2 and iNOS. DCMTP has also been shown to have anticonvulsant activity by reducing the frequency and duration of seizures in animal models. In addition, DCMTP has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer.

特性

CAS番号

121608-34-2

製品名

1-(2,5-Dichlorophenyl)-3-(4-(morpholino)phenyl)-5-(m-nitrobenzylidene)thiobarbituric acid

分子式

C27H20Cl2N4O5S

分子量

583.4 g/mol

IUPAC名

(5Z)-1-(2,5-dichlorophenyl)-3-(4-morpholin-4-ylphenyl)-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C27H20Cl2N4O5S/c28-18-4-9-23(29)24(16-18)32-26(35)22(15-17-2-1-3-21(14-17)33(36)37)25(34)31(27(32)39)20-7-5-19(6-8-20)30-10-12-38-13-11-30/h1-9,14-16H,10-13H2/b22-15-

InChIキー

TWNDMJRBEQOBAA-UHFFFAOYSA-N

異性体SMILES

C1COCCN1C2=CC=C(C=C2)N3C(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/C(=O)N(C3=S)C5=C(C=CC(=C5)Cl)Cl

SMILES

C1COCCN1C2=CC=C(C=C2)N3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)N(C3=S)C5=C(C=CC(=C5)Cl)Cl

正規SMILES

C1COCCN1C2=CC=C(C=C2)N3C(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)N(C3=S)C5=C(C=CC(=C5)Cl)Cl

同義語

(5Z)-1-(2,5-dichlorophenyl)-3-(4-morpholin-4-ylphenyl)-5-[(3-nitrophen yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。